(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol
(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol
Brand Name:
Vulcanchem
CAS No.:
189059-58-3
VCID:
VC0128295
InChI:
InChI=1S/C15H16ClNO3/c1-19-13-5-3-4-10(15(13)20-2)14(18)11-8-9(16)6-7-12(11)17/h3-8,14,18H,17H2,1-2H3/t14-/m1/s1
SMILES:
COC1=CC=CC(=C1OC)C(C2=C(C=CC(=C2)Cl)N)O
Molecular Formula:
C15H16ClNO3
Molecular Weight:
293.74 g/mol
(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol
CAS No.: 189059-58-3
Reference Standards
VCID: VC0128295
Molecular Formula: C15H16ClNO3
Molecular Weight: 293.74 g/mol
CAS No. | 189059-58-3 |
---|---|
Product Name | (S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol |
Molecular Formula | C15H16ClNO3 |
Molecular Weight | 293.74 g/mol |
IUPAC Name | (S)-(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol |
Standard InChI | InChI=1S/C15H16ClNO3/c1-19-13-5-3-4-10(15(13)20-2)14(18)11-8-9(16)6-7-12(11)17/h3-8,14,18H,17H2,1-2H3/t14-/m1/s1 |
Standard InChIKey | PFYJBTBGYMYLPD-CQSZACIVSA-N |
Isomeric SMILES | COC1=CC=CC(=C1OC)[C@H](C2=C(C=CC(=C2)Cl)N)O |
SMILES | COC1=CC=CC(=C1OC)C(C2=C(C=CC(=C2)Cl)N)O |
Canonical SMILES | COC1=CC=CC(=C1OC)C(C2=C(C=CC(=C2)Cl)N)O |
Synonyms | (αS)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol; |
PubChem Compound | 11833265 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume